![molecular formula C11H11ClN2S B13855523 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. This compound has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a naphthalene ring fused with a thiazole ring, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-tetralone in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide. The reaction mixture is then heated to facilitate the cyclization process, resulting in the formation of the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound disrupts the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial respiratory chain. This leads to a decrease in ATP production and ultimately results in bacterial cell death . The compound’s anti-inflammatory and anticancer effects are attributed to its ability to modulate signaling pathways and inhibit the activity of pro-inflammatory cytokines and growth factors .
Comparación Con Compuestos Similares
4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride can be compared with other thiazole derivatives, such as:
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine: Similar structure but different ring fusion, leading to variations in chemical reactivity and biological activity.
2-Aminothiazole: A simpler thiazole derivative with distinct chemical properties and applications.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A derivative with enhanced antimicrobial activity due to the presence of additional substituents.
The uniqueness of 4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride lies in its specific ring fusion and the resulting electronic and steric effects, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H11ClN2S |
|---|---|
Peso molecular |
238.74 g/mol |
Nombre IUPAC |
4,5-dihydrobenzo[g][1,3]benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H10N2S.ClH/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11;/h1-4H,5-6H2,(H2,12,13);1H |
Clave InChI |
RHCIIEFKKZHAMV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C31)SC(=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


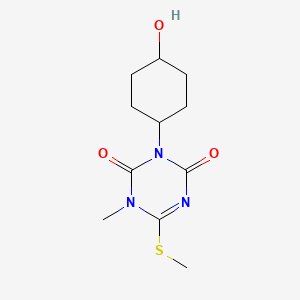
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
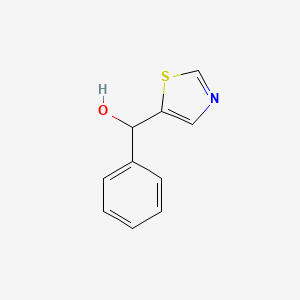
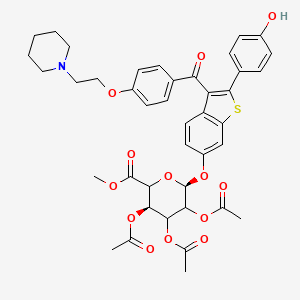
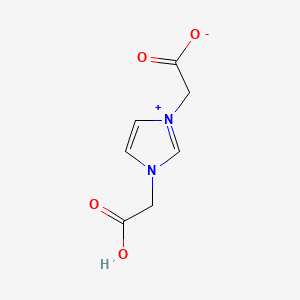



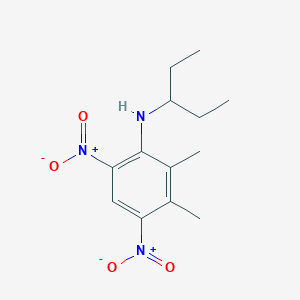
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)

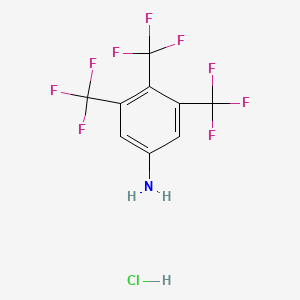
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
